molecular formula C27H28Cl2N2O B12946587 (3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol

(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B12946587
M. Wt: 467.4 g/mol
InChI Key: OWRPMRXVCLYQME-NNJHRLFQSA-N
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Description

(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst

    Substitution: Sodium hydroxide (NaOH), Hydrochloric acid (HCl)

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alkanes, Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.

    Industrial Chemistry: It is used as an intermediate in the synthesis of more complex molecules and materials.

    Biology: Its effects on cellular processes and pathways are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol stands out due to its unique bicyclic structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H28Cl2N2O

Molecular Weight

467.4 g/mol

IUPAC Name

(1R,5S)-3-[2-(aminomethyl)phenyl]-8-[bis(2-chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C27H28Cl2N2O/c28-24-11-5-2-8-21(24)26(22-9-3-6-12-25(22)29)31-19-13-14-20(31)16-27(32,15-19)23-10-4-1-7-18(23)17-30/h1-12,19-20,26,32H,13-17,30H2/t19-,20+,27?

InChI Key

OWRPMRXVCLYQME-NNJHRLFQSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=CC=CC=C5CN)O

Canonical SMILES

C1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=CC=CC=C5CN)O

Origin of Product

United States

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